(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
描述
Synthesis Analysis
The synthesis of related nucleoside intermediates involves coupling protected ribose sugar with bromotriazole, yielding products in moderate yield. These methods confirm the versatility in synthesizing complex molecules such as "(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate" through direct coupling strategies, indicating the compound's synthetic accessibility (Yang Liu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and spectroscopic methods, such as 1H and 13C NMR and IR spectroscopy, plays a crucial role in confirming the conformation and orientation of molecules. Studies on similar compounds have established the presence of isomers and detailed three-dimensional structures, crucial for understanding the compound's chemical behavior (A. Mishnev et al., 1979).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals highlight its utility in synthesizing more complex molecules. An example includes its potential in anticancer nucleoside intermediates synthesis, where its reactivity under specific conditions can yield products with significant biological activity. The synthesis processes also reveal the compound's stability and reactivity towards different reagents and conditions, essential for its application in medicinal chemistry (M. Shalaby et al., 1995).
科学研究应用
Pharmacokinetics and Metabolism
(2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol, known as EPZ‐5676, is a novel DOT1L histone methyltransferase inhibitor in clinical development for treating MLL‐rearranged leukemias. It has shown significant tumor growth inhibition in preclinical models. The study reveals the compound's pharmacokinetics and metabolism, indicating moderate to high clearance, low oral bioavailability, and primary hepatic oxidative metabolism as the predominant elimination route in preclinical species (Basavapathruni et al., 2014).
Therapeutic Potential
Adenosine A2A receptor agonists are designed for the local treatment of inflammatory bowel disease (IBS), with specific polar groups introduced to prevent systemic side effects such as hypotension. For instance, compound PSB-0777 shows significant improvement in impaired acetylcholine-induced contractions in rat ileum/jejunum preparations and synergism with an A2B-selective antagonist. These findings suggest the potential of nonabsorbable, locally active A2A agonists as a novel treatment for IBS (El-Tayeb et al., 2011).
Antiviral Activity
The compound (2R,3R,4R,5R)-2-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-hydroxy-methyl-tetrahydro-furan-3,4-diol exhibits potent inhibition against the dengue virus (DENV). In a mouse model, a single-dose treatment suppressed peak viremia and prevented death. The mode-of-action analysis suggests that the compound blocks viral RNA synthesis, with the active (triphosphate) form functioning as a chain terminator for viral RNA synthesis (Chen et al., 2010).
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGVJFVAKPFOZ-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。